![molecular formula C7H5FN2O4 B1528583 2-Amino-4-fluoro-5-nitrobenzoic acid CAS No. 1194097-41-0](/img/structure/B1528583.png)
2-Amino-4-fluoro-5-nitrobenzoic acid
Overview
Description
“2-Amino-4-fluoro-5-nitrobenzoic acid” is a compound with the molecular formula C7H5FN2O4 . It is a high-quality reference standard used for pharmaceutical testing .
Synthesis Analysis
The synthesis of nitro compounds like “2-Amino-4-fluoro-5-nitrobenzoic acid” can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of “2-Amino-4-fluoro-5-nitrobenzoic acid” consists of a benzene ring substituted with amino, fluoro, and nitro groups .Chemical Reactions Analysis
Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The compound can participate in various reactions, including free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.13 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.Scientific Research Applications
Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones
2-Amino-4-fluoro-5-nitrobenzoic acid can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones. This is achieved via the nucleophilic aromatic substitution (S N Ar) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
Synthesis of Substituted Dibenzazocines
This compound can also be used in the synthesis of substituted dibenzazocines on solid support. This is done via S N Ar of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH function of the immobilized polysubstituted phenols .
Synthesis of Oxazepines
2-Amino-4-fluoro-5-nitrobenzoic acid can be used in the synthesis of oxazepines .
4. Intermediate in the Synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide It is an intermediate formed during the synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .
5. Synthesis of Potential Inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK) This compound participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-fluoro-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZBXVCRFGPOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluoro-5-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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